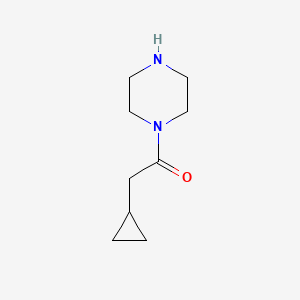

2-Cyclopropyl-1-piperazin-1-yl-ethanone

描述

2-Cyclopropyl-1-piperazin-1-yl-ethanone (CAS: 1306604-85-2) is a piperazine derivative featuring a cyclopropyl group attached to a ketone moiety. Its molecular formula is C₉H₁₈Cl₂N₂O in its dihydrochloride salt form, with a molar mass of 241.16 g/mol . The compound is typically stored at room temperature, indicating moderate stability under ambient conditions. The cyclopropyl group may enhance metabolic stability and influence lipophilicity, which can impact bioavailability and blood-brain barrier penetration.

属性

IUPAC Name |

2-cyclopropyl-1-piperazin-1-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O/c12-9(7-8-1-2-8)11-5-3-10-4-6-11/h8,10H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOSJYTYNFONCIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC(=O)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reaction Scheme:

Piperazine + Cyclopropanecarbonyl chloride → this compound

Detailed Preparation Method

Acylation of Piperazine with Cyclopropanecarbonyl Chloride

-

- Piperazine (2.5 g, 29.02 mmol)

- Acetic acid (10 mL) as solvent

- Cyclopropanecarbonyl chloride (2.89 mL, 31.92 mmol)

- Nitrogen atmosphere to maintain inert conditions

- Temperature: Initially warmed to 40 °C to dissolve piperazine, then reaction at room temperature for 8 hours

Procedure :

Piperazine is added portion-wise to acetic acid under nitrogen with stirring. After complete dissolution at 40 °C, cyclopropanecarbonyl chloride is added dropwise over 15 minutes. The mixture is stirred at room temperature for 8 hours. Post-reaction, the mixture is filtered, and solvents are removed under reduced pressure. Ethyl acetate is used to precipitate the product.-

- White solid obtained (3.9 g)

- Melting point: 149 °C (uncorrected)

- Yield: 88%

- Characterization:

- ^1H NMR (400 MHz, DMSO-d6): δ 9.73 (1H, br s), 3.93–3.41 (5H, m), 3.09–3.06 (3H, s), 2.03–1.95 (1H, m), 0.80–0.74 (4H, m)

- ^13C NMR (100 MHz, DMSO-d6): δ 171.9, 42.9, 42.2, 10.7, 7.6

- HRMS (ESI): Calculated for C8H15N2O (M+H)+ 155.1179, found 155.1183

This method is robust and reproducible, providing a high-purity product suitable for further synthetic applications.

Alternative Acylation Using Acid Activation

In some protocols, the acid form of cyclopropanecarboxylic acid is activated using coupling reagents such as HBTU in the presence of a base like DIPEA in anhydrous DMF, followed by reaction with piperazine derivatives. Although this is more common in complex molecule synthesis, it can be adapted for this compound preparation when functional group tolerance is required.

- Example Conditions :

- Cyclopropyl (piperazin-1-yl) methanone intermediate prepared as above

- Coupling with aromatic acids using HBTU and DIPEA at 0 °C to room temperature for 15 hours

- Workup involves aqueous washes and recrystallization

This method is more suited for derivatives but demonstrates the versatility of the acylation approach.

Purification Techniques

- Recrystallization from ethyl acetate is the preferred method to obtain the pure white solid form of the compound.

- Column chromatography using silica gel and methylene dichloride/methanol mixtures can be employed for purification if impurities are present.

Comparative Data Table of Preparation Parameters

| Parameter | Method 1: Direct Acylation with Acid Chloride | Method 2: Acid Activation with HBTU Coupling |

|---|---|---|

| Starting Material | Piperazine + Cyclopropanecarbonyl chloride | Piperazine derivative + Cyclopropanecarboxylic acid + HBTU |

| Solvent | Acetic acid, then ethyl acetate | Anhydrous DMF |

| Reaction Temperature | 40 °C dissolution, then room temperature | 0 °C to room temperature |

| Reaction Time | 8 hours | 15 hours |

| Atmosphere | Nitrogen | Nitrogen |

| Yield | 88% | Variable, typically 70–85% |

| Purification | Filtration, recrystallization | Aqueous workup, recrystallization |

| Product Form | White solid | White solid |

| Characterization Techniques | ^1H NMR, ^13C NMR, HRMS | ^1H NMR, Mass Spectrometry |

Research Findings and Notes

- The direct acylation method using cyclopropanecarbonyl chloride is the most straightforward and efficient for producing this compound with high purity and yield.

- The reaction is sensitive to moisture and requires an inert atmosphere to prevent hydrolysis of the acid chloride.

- The use of acetic acid as solvent helps dissolve piperazine and moderates the reaction environment.

- The product's NMR and HRMS data confirm the expected structure and purity.

- Alternative methods involving coupling reagents are more applicable when functional group compatibility is necessary or when preparing more complex derivatives.

- Purification by recrystallization from ethyl acetate is effective and yields a stable white solid with a melting point around 149 °C.

化学反应分析

Types of Reactions: 2-Cyclopropyl-1-piperazin-1-yl-ethanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are possible, where the piperazine ring can be substituted with different functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

科学研究应用

Pharmacological Applications

The compound exhibits promising pharmacological properties, particularly in the treatment of central nervous system (CNS) disorders. The piperazine moiety is known for its activity against various CNS-related conditions, including:

- Antidepressant Effects : The structural analogs of 2-Cyclopropyl-1-piperazin-1-yl-ethanone have shown potential as antidepressants due to their ability to modulate neurotransmitter systems.

- Anxiolytic Properties : Similar compounds have demonstrated efficacy in reducing anxiety symptoms, making them candidates for anxiety disorder treatments.

- Antipsychotic Activity : The compound's ability to interact with specific receptors suggests potential use in managing psychotic disorders.

Table 1: Biological Activities of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(4-Piperidinyl)-2-(3-methoxyphenyl)ethanone | Piperidine ring instead of piperazine | Antidepressant activity |

| 4-(Cyclopropylmethyl)piperazine | Lacks methoxy group | Anxiolytic effects |

| 1-(4-Hydroxyethyl)piperazine | Similar piperazine structure | Neuroprotective properties |

Case Studies and Research Findings

Several studies have explored the efficacy of this compound in various therapeutic contexts:

Case Study 1: CNS Disorders

A study focused on evaluating the antidepressant effects of a related compound demonstrated significant reductions in depressive behaviors in animal models. The results indicated that compounds with similar structural features could effectively target serotonin and norepinephrine pathways, supporting their potential use in treating depression.

Case Study 2: Anxiolytic Effects

Research investigating anxiolytic properties revealed that derivatives of this compound exhibited binding affinity to GABA receptors, which play a crucial role in anxiety regulation. This suggests that further development could lead to effective anxiolytic medications.

作用机制

The mechanism of action of 2-Cyclopropyl-1-piperazin-1-yl-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can mimic the structure of natural ligands, allowing it to bind to active sites and modulate biological activity. This compound may inhibit enzyme activity or block receptor signaling pathways, leading to its observed effects.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues

Key structural variations among piperazine-based compounds include:

- Substituents on the piperazine ring : Modifications such as methylation or fluorination.

- Cycloalkyl groups : Replacement of cyclopropyl with cyclopentyl or cyclohexyl.

- Ketone position : Shifting the ketone moiety within the carbon chain.

Table 1: Comparison of Physicochemical Properties

Pharmacological Activity

- Its dihydrochloride form enhances aqueous solubility, a critical factor for oral bioavailability .

- 1-(Piperazin-1-yl)-propan-2-one: Lacks the cyclopropyl group, leading to faster metabolic degradation.

- 2-(Piperazin-1-yl)-1-cyclopentylethanone: The bulkier cyclopentyl group increases lipophilicity, favoring blood-brain barrier penetration but reducing solubility.

Research Findings and Limitations

- Stability : The target compound’s room-temperature stability contrasts with refrigerated storage requirements for some analogues, suggesting superior solid-state stability .

- Receptor Selectivity : Piperazine derivatives with smaller cycloalkyl groups (e.g., cyclopropyl) may exhibit higher selectivity for dopamine D2 receptors compared to bulkier analogues.

- Gaps in Data: Limited peer-reviewed studies directly compare the pharmacological efficacy of these compounds. Most data are extrapolated from structural analogs or preclinical models.

生物活性

2-Cyclopropyl-1-piperazin-1-yl-ethanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Overview of this compound

This compound is a piperazine derivative that has been synthesized for its potential therapeutic applications. The structure includes a cyclopropyl group, which is known to influence the pharmacokinetic and pharmacodynamic properties of compounds.

The primary biological activities associated with this compound involve its interaction with various biological targets:

1. Receptor Modulation:

- Compounds with similar structures have shown affinity for G-protein coupled receptors (GPCRs), particularly chemokine receptors. These receptors are crucial in mediating immune responses and inflammation, suggesting that this compound may play a role in modulating immune responses .

2. Enzyme Inhibition:

- The compound may also act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, modifications to the piperazine ring can enhance activity against specific targets, such as soluble epoxide hydrolase (sEH), which is involved in lipid metabolism and inflammation .

Anticancer Properties

Research has indicated that derivatives of piperazine, including this compound, possess anticancer properties. A notable study demonstrated that related compounds induced apoptosis in cancer cell lines by inhibiting poly(ADP-ribose) polymerase (PARP) activity, which is critical for DNA repair mechanisms .

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| This compound | TBD | PARP inhibition |

| Related Piperazine Derivative | 18 | Induced apoptosis via PARP inhibition |

Antimicrobial Activity

Similar compounds have exhibited antimicrobial properties against various pathogens. The structural features of piperazine derivatives contribute to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

Case Studies

Case Study 1: Anticancer Activity

A study focused on the synthesis and evaluation of piperazine derivatives found that modifications to the 2-position significantly enhanced anticancer activity against breast cancer cell lines. The presence of the cyclopropyl group was pivotal in maintaining activity while improving selectivity .

Case Study 2: Inhibition of Enzymatic Activity

In vivo studies demonstrated that certain modifications to the piperazine core could lead to enhanced inhibition of sEH enzymes, resulting in reduced inflammatory responses and improved metabolic profiles in animal models . This suggests potential applications for treating conditions like hypertension and metabolic syndrome.

Pharmacokinetics and Toxicity

The pharmacokinetic properties of this compound are crucial for its therapeutic efficacy. Studies indicate that structural modifications can influence solubility, absorption, and half-life. For example, compounds with increased lipophilicity often show enhanced bioavailability but may also exhibit higher toxicity profiles .

| Parameter | Value |

|---|---|

| Solubility | High |

| Half-life (mouse) | 298 min |

| Toxicity Profile | Moderate |

常见问题

Q. What are the recommended synthetic routes for 2-Cyclopropyl-1-piperazin-1-yl-ethanone?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution between cyclopropylacetyl chloride and piperazine. Key steps include:

- Acylation : React piperazine with cyclopropylacetyl chloride in anhydrous dichloromethane under nitrogen atmosphere .

- Purification : Use column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) to isolate the product.

- Validation : Confirm purity via HPLC (>95%) and structural identity via /-NMR and high-resolution mass spectrometry (HRMS) .

Q. How should researchers characterize the structural stability of this compound under varying pH conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Prepare solutions in buffers (pH 1–13) and incubate at 25°C and 40°C.

- Monitor degradation via HPLC at 254 nm.

- Analyze degradation products using LC-MS to identify hydrolytic pathways (e.g., cleavage of the cyclopropane ring or piperazine oxidation) .

Q. What spectroscopic techniques are critical for confirming the molecular structure?

- Methodological Answer :

- Single-crystal X-ray diffraction : Resolve bond lengths and angles (e.g., cyclopropane ring geometry) .

- NMR : -NMR to confirm piperazine proton environments (δ 2.5–3.5 ppm) and cyclopropyl protons (δ 0.8–1.5 ppm) .

- FT-IR : Validate carbonyl stretching (~1680 cm) and piperazine N-H bending (~1450 cm) .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound against serotonin receptors?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to simulate binding to 5-HT or 5-HT receptors, leveraging crystal structures from the Protein Data Bank (PDB).

- Pharmacophore mapping : Identify critical interactions (e.g., hydrogen bonding with Ser159 or hydrophobic contacts with cyclopropane) .

- Free-energy calculations : Apply MM-GBSA to estimate binding affinities and compare with known agonists/antagonists .

Q. What experimental strategies resolve contradictions in reported biological activity data?

- Methodological Answer :

- Dose-response assays : Use standardized cell lines (e.g., HEK-293 expressing target receptors) to minimize variability.

- Meta-analysis : Compare data across studies using tools like RevMan, adjusting for differences in assay conditions (e.g., serum concentration, incubation time) .

- Structural analogs : Synthesize derivatives (e.g., replacing cyclopropane with cyclopentyl) to isolate structure-activity relationships (SAR) .

Q. How can researchers optimize reaction yields while minimizing byproducts during scale-up?

- Methodological Answer :

- Design of Experiments (DoE) : Apply factorial design to optimize parameters (temperature, solvent polarity, stoichiometry).

- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and detect intermediates.

- Green chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer large-scale synthesis .

Safety and Compliance

Q. What safety protocols are essential for handling this compound in vitro?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and synthesis.

- Spill management : Absorb with inert material (vermiculite) and dispose as hazardous waste.

- First aid : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。